POLY(DISPERSE RED 19-P-PHENYLENE DIACRY
Description
Evolution of Functional Polymeric Materials in Modern Science and Engineering
The field of materials science has witnessed a profound evolution with the advent of functional polymeric materials. These are not merely passive structural components but are designed to exhibit specific, dynamic responses to external stimuli. The journey began with the modification of existing polymers to impart desired characteristics, a practice that has grown into a sophisticated discipline involving the synthesis of novel polymers with precisely tailored functionalities. This evolution is driven by the increasing demand for high-performance materials in diverse technological sectors.
Significance of Azo-Dye Incorporating Polymers in Specialized Research Domains
Among the vast array of functional polymers, those incorporating azo dyes represent a particularly significant class. Azo dyes, characterized by the (-N=N-) functional group, are well-known for their vibrant colors and have been used extensively in the textile industry. mdpi.com However, their utility extends far beyond coloration. The incorporation of azo chromophores into polymer backbones imparts unique photoresponsive properties. This has led to their investigation in advanced applications such as nonlinear optics, optical data storage, and holography. sigmaaldrich.com The ability of the azo group to undergo reversible trans-cis isomerization under specific light irradiation allows for the manipulation of the material's properties at a molecular level, opening up possibilities for the development of "smart" materials.
Contextualization of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) within Polymer and Materials Science
POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) is a specialized polymer that integrates the structural rigidity of a p-phenylene diacrylate backbone with the photoactive properties of the Disperse Red 19 chromophore. Disperse Red 19 is a non-linear optical (NLO) dye that possesses two hydroxyl groups, enabling its covalent linkage to a polymer matrix as a side chain. sigmaaldrich.com This covalent bonding enhances the thermal and photostability of the resulting polymeric unit. sigmaaldrich.com The p-phenylene diacrylate monomer, in turn, provides a rigid and thermally stable framework. polysciences.com The combination of these two components suggests a material designed for applications in photonics and optical technologies.
Research Scope and Structure of the Scholarly Inquiry
This article provides a detailed scholarly inquiry into POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE). The subsequent sections will delve into the anticipated synthesis of this polymer, its expected physicochemical properties based on its constituent parts and analogous materials, and a discussion of its potential research applications. The information presented is a synthesis of available data on its components and closely related polymeric systems, aiming to provide a comprehensive overview despite the limited direct research on this specific compound.
Detailed Research Findings
While specific research dedicated solely to POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) is not widely available in public literature, its properties and synthesis can be inferred from studies on its constituent monomers and analogous polymers.
Synthesis
The synthesis of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) would likely involve a two-step process:
Synthesis of the Monomer: The first step would be the synthesis of a monomer where the Disperse Red 19 dye is chemically bonded to a p-phenylene diacrylate precursor. This could be achieved by reacting Disperse Red 19, which contains hydroxyl groups, with a derivative of p-phenylene diacrylic acid, such as its acid chloride, to form an ester linkage.
Polymerization: The resulting functionalized monomer would then undergo polymerization. Given the presence of acrylate (B77674) groups, free-radical polymerization is a probable method. This could be initiated thermally or photochemically using a suitable initiator. The polymerization of similar diacrylate monomers has been reported to be carried out in inert solvents. nih.gov
Physicochemical Properties
The properties of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) are expected to be a composite of its constituent parts.
| Property | Expected Characteristic | Rationale |
| Physical Form | Likely a solid powder or film. | Based on analogous polyacrylates and azo-functionalized polymers. sigmaaldrich.comsigmaaldrich.com |
| Solubility | Potentially soluble in organic solvents like chloroform (B151607) or THF. | Chloroform is a common solvent for similar poly(disperse red) acrylates. ethernet.edu.et |
| Thermal Stability | Expected to have good thermal stability. | The p-phenylene diacrylate backbone is known for its rigidity and thermal resistance. polysciences.com |
| Optical Properties | Should exhibit strong absorption in the visible spectrum due to the Disperse Red 19 chromophore. The maximum absorption wavelength (λmax) of Disperse Red 19 dye is around 495 nm. sigmaaldrich.com The polymer is also expected to possess nonlinear optical properties. | The incorporation of NLO dyes like Disperse Red 19 is a common strategy to impart such properties to polymers. sigmaaldrich.com |
Properties
CAS No. |
134847-52-2 |
|---|---|
Molecular Formula |
C9H11N5 |
Synonyms |
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY& |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Poly Disperse Red 19 P Phenylene Diacry
Quantum Chemical Approaches for Understanding Electronic Structures of Polymer Constituents
Quantum chemical methods are instrumental in elucidating the electronic properties of the fundamental units of POLY(DISPERSE RED 19-P-PHENYLENE DIACRY). These approaches offer insights into molecular geometry, electronic transitions, and excited-state behavior, which are central to the polymer's function as an optical material.
Density Functional Theory (DFT) Applications for Molecular Conformation and Electronic Transitions
DFT calculations can predict various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the polymer's color and electronic conductivity. nih.govacs.org For azo dyes like Disperse Red 19, DFT can elucidate the nature of electronic transitions, such as the characteristic n→π* and π→π* transitions of the azo group (-N=N-), which are responsible for its color. acs.org
Table 1: Representative DFT-Calculated Electronic Properties of Azo Chromophores
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -3.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 2.7 eV | Determines the electronic absorption and emission properties. |
| Dipole Moment | 8.5 D | Influences intermolecular interactions and solubility. |
Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used.
Time-Dependent DFT (TD-DFT) for Excited State Analysis of Chromophoric Units
To specifically investigate the excited states of the Disperse Red 19 chromophore, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netacs.org This method is an extension of DFT that allows for the calculation of electronic absorption spectra, providing information on the energies and intensities of electronic transitions. mdpi.com
TD-DFT is particularly useful for analyzing the nature of excited states, for instance, by identifying them as local excitations within the chromophore or as charge-transfer states. chemrxiv.org This understanding is critical for applications in nonlinear optics, where the excited-state properties of the material are paramount. The accuracy of TD-DFT predictions for excitation energies can be benchmarked against experimental spectroscopic data. researchgate.net
Polymerization Mechanism Modeling and Simulation
Computational modeling provides a powerful tool for understanding the complex processes involved in the formation of this compound). These simulations can offer insights into reaction kinetics and the resulting polymer architecture.
Kinetic Modeling of Diacrylate Polymerization Pathways
The polymerization of diacrylates, such as the p-phenylene diacrylate component of the target polymer, typically proceeds via free-radical polymerization. acs.orgacs.org Kinetic modeling of this process can predict how the reaction rate, monomer conversion, and molecular weight distribution of the polymer change over time. mdpi.com
These models incorporate elementary reaction steps, including initiation, propagation, termination, and chain transfer. acs.org For diacrylate systems, the modeling can become more complex due to the potential for crosslinking, which leads to the formation of a network structure. researchgate.net Software packages that solve the differential equations describing the concentrations of various species over time are often used to simulate the polymerization kinetics. mdpi.com
Table 2: Key Parameters in Kinetic Modeling of Diacrylate Polymerization
| Parameter | Description | Typical Range of Values |
| Propagation Rate Constant (k_p) | Rate at which monomer units add to the growing polymer chain. | 10² - 10⁴ L mol⁻¹ s⁻¹ |
| Termination Rate Constant (k_t) | Rate at which growing polymer chains are deactivated. | 10⁶ - 10⁸ L mol⁻¹ s⁻¹ |
| Initiator Efficiency (f) | Fraction of initiator radicals that successfully start a polymer chain. | 0.3 - 0.8 |
| Monomer and Initiator Concentrations | Initial concentrations of the reacting species. | Varies with experimental conditions. |
Note: These values are representative and can be influenced by factors such as temperature, solvent, and the specific monomer and initiator used.
Molecular Dynamics Simulations for Polymer Conformation and Inter-chain Interactions
MD simulations are particularly valuable for investigating inter-chain interactions, which govern the bulk properties of the polymer, such as its mechanical strength and thermal stability. escholarship.org By simulating the polymer in different environments (e.g., in a solvent or in the solid state), researchers can gain insights into how the polymer chains pack and interact with each other and with their surroundings. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. escholarship.org
Computational Design Principles for Functionalized Polymer Systems
Computational methods play a crucial role in the rational design of functionalized polymers with specific properties. mdpi.com By simulating different chemical structures and predicting their properties, researchers can screen potential candidates before undertaking expensive and time-consuming laboratory synthesis.
For this compound), computational design can be used to explore how modifications to the Disperse Red 19 chromophore or the p-phenylene diacrylate linker affect the polymer's optical and electronic properties. researchgate.net For example, DFT and TD-DFT calculations can be used to predict how the addition of different substituent groups to the chromophore would shift its absorption spectrum. mdpi.com Similarly, MD simulations can be used to assess how changes in the linker structure would impact the polymer's flexibility and processability. This in-silico design approach accelerates the discovery of new materials with enhanced performance for applications in photonics, optical data storage, and other advanced technologies.
Rational Design of Monomer Units for Targeted Polymerization Control
The rational design of the monomer units is a critical first step in controlling the polymerization process and tailoring the final properties of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE). The monomeric structure, composed of the Disperse Red 19 chromophore and the p-phenylene diacrylate linker, dictates the polymer's photoresponsive characteristics, thermal stability, and potential for forming well-defined architectures.
Monomer Component Analysis:
| Monomer Component | Chemical Structure | Key Role in Polymerization and Functionality |
| Disperse Red 19 | C₁₆H₁₈N₄O₄ | Provides the photochromic properties due to the azobenzene (B91143) group. The two hydroxyl (-OH) groups are the reactive sites for esterification with the diacrylate monomer, allowing its incorporation as a side chain. |
| p-Phenylene diacrylate | C₁₂H₁₀O₄ | Forms the polymer backbone through polymerization of the acrylate (B77674) groups. The rigid phenylene group contributes to the thermal stability and mechanical properties of the polymer. |
The design process for these monomer units involves a synergistic combination of synthetic chemistry and computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the electronic and optical properties of the Disperse Red 19 chromophore. These calculations can help in understanding the energetics of the trans-cis photoisomerization, which is the fundamental mechanism of the polymer's photoresponse. nih.govresearchgate.net For instance, DFT can be used to calculate the energy difference between the stable trans and metastable cis isomers and the energy barrier for thermal back-isomerization, which are crucial parameters for designing materials with specific switching and relaxation times. nih.gov
Furthermore, computational models can be used to screen different derivatives of the Disperse Red 19 monomer to optimize its properties. For example, the introduction of different substituent groups on the azobenzene core can modulate its absorption spectrum and photoisomerization quantum yield. nih.gov Predictive modeling based on Quantitative Structure-Property Relationship (QSPR) approaches can accelerate this screening process by establishing correlations between molecular descriptors and desired properties. nih.govutm.my
The p-phenylene diacrylate unit is designed to provide a rigid and linear backbone. The choice of the diacrylate functionality allows for various polymerization techniques, such as free-radical polymerization, to be employed. The rigidity of the p-phenylene group can influence the packing of the polymer chains and the orientation of the azobenzene side chains, which in turn affects the bulk optical properties of the material.
Predictive Modeling of Polymer Architectures for Enhanced Functionality
By constructing atomistic models of the polymer chains, MD simulations can provide insights into:
Chain Conformation and Packing: Simulating the polymer in different environments (e.g., in solution or as a thin film) can reveal the preferred conformations of the polymer backbone and the spatial arrangement of the Disperse Red 19 side chains. This is crucial for understanding how the chromophores are oriented relative to each other, which impacts the bulk nonlinear optical properties.
Photoinduced Isomerization Dynamics: MD simulations can be coupled with quantum mechanical calculations to model the trans-cis isomerization of the azobenzene units upon light irradiation. These simulations can track the structural changes in the polymer matrix that result from the isomerization of a large number of chromophores, providing a molecular-level understanding of phenomena like photoinduced birefringence and surface relief grating formation. mdpi.com
Mechanical Properties: The stress-strain behavior of the polymer can be simulated to predict its mechanical properties, such as Young's modulus and tensile strength. This is important for applications where the material needs to have specific mechanical stability.
Key Parameters from Predictive Modeling:
| Property | Computational Method | Predicted Information | Relevance to Functionality |
| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | Temperature at which the polymer transitions from a glassy to a rubbery state. | Determines the operational temperature range of the material and influences the mobility of the azo chromophores. |
| Order Parameter of Azo Dyes | MD Simulations | Degree of alignment of the Disperse Red 19 side chains. | Directly correlates with the magnitude of photoinduced anisotropy and nonlinear optical response. |
| Free Volume Distribution | Monte Carlo or MD Simulations | Size and distribution of empty spaces within the polymer matrix. | Affects the efficiency of the photoisomerization process, as the cis isomer requires more space than the trans isomer. mdpi.com |
| Nonlinear Optical Susceptibility (χ⁽³⁾) | Quantum Chemical Calculations on model oligomers | The third-order nonlinear optical response of the material. | Crucial for applications in photonics and all-optical switching. researchgate.netresearchgate.net |
For more complex architectures, such as hyperbranched or cross-linked polymers incorporating Disperse Red 19, theoretical models can predict the degree of branching and the network topology. These models can help in designing materials with tailored solubility, viscosity, and enhanced thermal stability.
Synthetic Pathways and Polymerization Strategies for Poly Disperse Red 19 P Phenylene Diacry
Precursor Synthesis and Functionalization of Disperse Red 19 Derivatives
The foundation of creating DR19-containing polymers lies in the chemical modification of the parent dye molecule. Disperse Red 19 is an azo dye that possesses two terminal hydroxyl (-OH) groups. sigmaaldrich.comsigmaaldrich.com These hydroxyl groups serve as reactive handles for introducing polymerizable functionalities, allowing the dye to be covalently incorporated into a polymer chain. sigmaaldrich.com
Chemical Modification Routes for Introducing Polymerizable Moieties
The most common strategy to render Disperse Red 19 polymerizable is to convert its diol structure into a monomer bearing reactive double bonds, typically through esterification. This process transforms the dye into a vinyl monomer, such as a diacrylate or dimethacrylate, which can then undergo chain-growth polymerization.
The key reaction involves treating Disperse Red 19 with an acyl chloride containing a polymerizable group, such as acryloyl chloride or methacryloyl chloride. This reaction is typically performed in the presence of a tertiary amine base, like triethylamine (B128534), which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification. The resulting monomer, for instance, Disperse Red 19 diacrylate, now contains two acrylate (B77674) groups that can participate in polymerization. The incorporation of acrylate or methacrylate (B99206) functionalities is a well-established route for preparing photosensitive polymers like Poly(Disperse Red 1 methacrylate) (PDR1MA). researchgate.net
Table 1: Typical Reaction Components for DR19 Functionalization
| Reactant/Reagent | Purpose |
|---|---|
| Disperse Red 19 (DR19) | Chromophore and diol precursor |
| Acryloyl Chloride | Acylating agent to introduce acrylate moiety |
| Triethylamine | Base to neutralize HCl byproduct |
Purification Methodologies for Functionalized Monomers
Following the synthesis, the functionalized monomer must be rigorously purified to remove unreacted starting materials, the triethylamine hydrochloride salt, and any side products. This purification is critical because impurities can interfere with the subsequent polymerization step, potentially inhibiting the reaction or leading to polymers with undesirable properties.
Standard laboratory techniques are employed for this purpose. The crude product is typically first washed to remove water-soluble byproducts like the amine salt. Further purification is often achieved through:
Recrystallization: This method is effective for removing impurities with different solubilities from the desired monomer.
Column Chromatography: For achieving high purity, silica (B1680970) gel column chromatography is a common choice, separating the monomer from residual starting materials and other organic impurities based on polarity.
The identity and purity of the functionalized monomer are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the new ester and vinyl functional groups. mdpi.com
Polymerization Methods for POLY(DISPERSE RED 19-P-PHENYLENE DIACRY)
Once the functionalized DR19 monomer is synthesized and purified, it can be polymerized to form the final macromolecule. Several polymerization strategies can be employed, each offering different levels of control over the final polymer's structure and properties.
Free Radical Polymerization Techniques and Optimization
Free radical polymerization is a widely used and robust method for polymerizing vinyl monomers, including the DR19-diacrylate derivatives. fujifilm.com The process is characterized by a chain reaction mechanism involving three key steps: initiation, propagation, and termination. youtube.com
Initiation: The reaction is started by free radicals generated from the thermal decomposition of an initiator molecule. youtube.com Common initiators include azo compounds like azobisisobutyronitrile (AIBN) or peroxides. fujifilm.comlibretexts.org
Propagation: The initiator radical adds to the double bond of a monomer molecule, creating a new radical that, in turn, reacts with subsequent monomers in a repeating cycle to grow the polymer chain. youtube.com
Termination: The growth of a polymer chain ceases when two radical chains combine or react through disproportionation. youtube.comlibretexts.org
Optimization of free radical polymerization involves controlling parameters such as initiator concentration, temperature, and solvent choice. These factors influence the rate of polymerization, the final molecular weight of the polymer, and its molecular weight distribution.
Controlled/Living Polymerization Strategies for Architectural Control
For applications requiring precise control over the polymer architecture, controlled/living polymerization techniques are employed. These methods minimize termination reactions, allowing polymer chains to grow at a similar rate, which results in polymers with predetermined molecular weights and very narrow molecular weight distributions (low polydispersity). sigmaaldrich.com
Prominent controlled radical polymerization (CRP) techniques applicable to acrylate monomers include:
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique for synthesizing well-defined polymers. sigmaaldrich.com It uses a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains, providing excellent control over the polymerization process.
Visible Light-Mediated Polymerization: This method uses a photocatalyst, such as an iridium-based complex, to initiate and control the polymerization using light. nih.gov A key advantage is the ability to start and stop the reaction simply by turning the light source on or off, offering exceptional temporal control. nih.gov
These strategies enable the synthesis of advanced architectures like block copolymers, where distinct polymer chains are linked together. sigmaaldrich.comnih.gov
Polycondensation Approaches for Polyester (B1180765) Analogues
An alternative synthetic route avoids the initial functionalization of DR19 into a vinyl monomer. Instead, it utilizes the native hydroxyl groups of the DR19 dye directly in a step-growth polymerization. tandfonline.comresearchgate.net
In this approach, Disperse Red 19 acts as a diol monomer and is reacted with a comonomer containing two carboxylic acid derivatives, typically a diacid chloride such as 4,4′-biphenyldicarbonyl chloride. tandfonline.com This reaction proceeds via polycondensation to form a polyester, where the DR19 chromophore is integrated directly into the polymer backbone. researchgate.net This method yields DR19-containing polyesters that are structurally distinct from the side-chain polymers produced via radical polymerization of acrylate monomers. tandfonline.com
Table 2: Comparison of Polymerization Strategies
| Polymerization Method | Monomer | Key Feature | Control over Architecture |
|---|---|---|---|
| Free Radical Polymerization | DR19-diacrylate | Robust, widely used | Limited |
| Controlled Radical Polymerization (e.g., ATRP) | DR19-diacrylate | Produces well-defined polymers with low polydispersity | High |
Oxidative Polymerization Techniques for Azo-Polymer Systems
While various polymerization methods can be employed for acrylate-based monomers, oxidative polymerization is a notable technique, particularly for forming the poly(p-phenylene) backbone. Oxidative polymerization of p-phenylenediamine (B122844) is a known method to produce poly(p-phenylene) type structures. researchgate.net In a hypothetical synthetic route for the target polymer, a precursor monomer containing the Disperse Red 19 azo dye linked to a p-phenylene unit could be subjected to oxidative coupling to form the polymer backbone, followed by acrylation of hydroxyl end groups.
The oxidative polymerization of p-phenylenediamine typically proceeds in an acidic solution, yielding a poly(1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene) structure, which is analogous to polyaniline. researchgate.net The reaction mechanism involves the formation of radical cations that subsequently couple. For the synthesis of an azo-polymer system like POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), a di-functionalized p-phenylene monomer bearing the Disperse Red 19 chromophore would be required. The polymerization conditions would need to be carefully controlled to favor the formation of the desired poly(p-phenylene) backbone without degrading the azo chromophore.
Table 1: Key Parameters in Oxidative Polymerization of p-Phenylenediamine Derivatives
| Parameter | Description | Significance |
| Monomer Structure | The chemical structure of the p-phenylenediamine derivative. | Influences the solubility, reactivity, and final polymer properties. |
| Oxidizing Agent | Type and concentration of the oxidant (e.g., ammonium (B1175870) persulfate, ferric chloride). | Affects the polymerization rate and molecular weight of the resulting polymer. |
| Reaction Medium | Solvent and pH of the polymerization environment. | Crucial for monomer solubility and controlling the polymerization pathway. |
| Temperature | The temperature at which the polymerization is carried out. | Impacts the reaction kinetics and can influence the degree of side reactions. |
Post-Polymerization Modification and Advanced Architectures
Post-polymerization modification offers a versatile route to introduce functionalities and create complex polymer architectures after the initial polymer chain has been formed. This approach is particularly useful for incorporating sensitive functional groups like chromophores.
Cross-linking Strategies for Polymeric Network Formation
Cross-linking is a critical strategy for transforming linear or branched polymers into robust, three-dimensional networks, thereby enhancing their mechanical, thermal, and chemical stability. For a polymer like POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), the acrylate groups present in the backbone provide reactive sites for cross-linking.
One common method for cross-linking acrylate polymers is through free-radical polymerization initiated by UV light or heat, often in the presence of a photoinitiator. The double bonds of the acrylate groups can react to form covalent bonds between polymer chains.
Another approach involves the use of bifunctional cross-linking agents that can react with functional groups on the polymer chains. For instance, if the polymer contains hydroxyl or amine functionalities, diisocyanates or diepoxides could be used as cross-linkers.
Table 2: Comparison of Cross-linking Strategies for Acrylate Polymers
| Cross-linking Method | Initiator/Agent | Advantages | Disadvantages |
| UV-Induced Cross-linking | Photoinitiator | Fast reaction times, spatial and temporal control. | Limited penetration depth in thick or opaque materials. |
| Thermal Cross-linking | Thermal initiator | Suitable for bulk polymerization. | Can lead to side reactions at high temperatures. |
| Chemical Cross-linking | Bifunctional reagents (e.g., diisocyanates, diepoxides) | Allows for precise control over cross-link density. | May require additional purification steps to remove unreacted agents. |
Block Copolymerization and Star Polymer Synthesis Incorporating Chromophores
The creation of advanced polymer architectures such as block copolymers and star polymers allows for the precise control of material properties at the nanoscale. Incorporating chromophores like Disperse Red 19 into these structures can lead to materials with unique optical and self-assembly behaviors.
Block Copolymerization: Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of block copolymers containing a POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) segment could be achieved through controlled/living polymerization techniques. For example, a pre-synthesized block could be used as a macroinitiator for the polymerization of the Disperse Red 19-functionalized diacrylate monomer. Alternatively, a "grafting-onto" approach could be employed where pre-made polymer arms are attached to a core. nih.gov
Star Polymer Synthesis: Star polymers are comprised of multiple linear polymer chains (arms) emanating from a central core. nih.govacs.org The synthesis of star polymers with arms of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) can be approached through several methods:
Arm-First Method: In this approach, the linear polymer arms are synthesized first and then linked together using a multifunctional cross-linking agent to form the core. nih.govillinois.edursc.org This method allows for good control over the arm length but can result in a distribution of the number of arms per star. illinois.edu
Core-First Method: This strategy involves growing the polymer arms from a multifunctional initiator core. illinois.edu It provides excellent control over the number of arms, but the synthesis of the initiator can be complex.
Grafting-Onto Method: Pre-synthesized polymer arms are attached to a pre-formed core molecule. nih.govillinois.edu
The incorporation of the Disperse Red 19 chromophore into these advanced architectures could be achieved by using a monomer that already contains the dye or by post-polymerization modification of a reactive polymer precursor.
Table 3: Overview of Star Polymer Synthesis Methods
| Method | Description | Key Advantages | Key Limitations |
| Arm-First | Linear arms are synthesized and then cross-linked to form a core. nih.govillinois.edursc.org | Simple one-pot synthesis possible; can produce stars with a high number of arms. illinois.edu | Statistical distribution in the number of arms per star. illinois.edu |
| Core-First | Polymer arms are grown from a multifunctional initiator. illinois.edu | Well-defined number of arms and core structure. illinois.edu | The number of arms is typically limited. illinois.edu |
| Grafting-Onto | Pre-synthesized arms are attached to a core. nih.govillinois.edu | High control over arm and core structure. illinois.edu | Steric hindrance can limit the number of attached arms. |
Advanced Spectroscopic and Morphological Characterization Methodologies for Poly Disperse Red 19 P Phenylene Diacry
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the chemical structure, composition, and dynamics of polymers at the molecular level. For a complex polymer like POLY(DISPERSE RED 19-P-PHENYLENE DIACRY), both one-dimensional (1D) and two-dimensional (2D) NMR methods are invaluable.
¹H and ¹³C NMR for Monomer Incorporation and Polymer Backbone Analysis
The successful synthesis of this compound) involves the incorporation of the Disperse Red 19 chromophore and the p-phenylene diacrylate monomer units into the polymer chain. ¹H and ¹³C NMR spectroscopy are the primary tools for verifying this incorporation and for analyzing the resulting polymer backbone.
In the ¹H NMR spectrum of a related copolymer, poly(Disperse Red 1 acrylate-co-butyl methacrylate), the successful incorporation of the Disperse Red 1 moiety is confirmed by the presence of characteristic proton signals. researchgate.net For this compound), one would expect to observe distinct resonances corresponding to the aromatic protons of the p-phenylene group and the azobenzene (B91143) unit of the Disperse Red 19 side chain, as well as the aliphatic protons of the acrylate (B77674) backbone. The integration of these signals allows for the determination of the relative incorporation of the different monomer units.
¹³C NMR spectroscopy provides complementary information, with unique chemical shifts for the carbonyl carbons of the acrylate groups, the aromatic carbons of the p-phenylene and Disperse Red 19 units, and the aliphatic carbons of the polymer backbone. In studies of similar aromatic poly(amic acid) polymers, ¹³C NMR, in conjunction with FTIR, has been instrumental in confirming the polymer structure. researchgate.net
A hypothetical ¹H NMR analysis for this compound) would involve the assignment of proton signals as shown in the table below.
| Proton Type | Expected Chemical Shift (ppm) | Significance |
| Aromatic Protons (p-phenylene) | 7.0 - 7.5 | Confirmation of p-phenylene diacrylate incorporation. |
| Aromatic Protons (Disperse Red 19) | 6.5 - 8.0 | Confirmation of Disperse Red 19 incorporation. |
| Acrylate Backbone Protons | 1.5 - 2.5 | Analysis of the polymer backbone structure. |
| Methylene Protons (Disperse Red 19) | 3.5 - 4.5 | Signals from the ethyl groups of the Disperse Red 19 side chain. |
2D NMR Techniques for Complex Structural Assignment
Due to the often-overlapping signals in 1D NMR spectra of polymers, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignments. ismar.org 2D NMR is a powerful tool for studying the microstructure of acrylate copolymers, enabling detailed analysis of configurational assignments and sequence distribution. iupac.org
For this compound), a COSY spectrum would reveal correlations between neighboring protons, helping to assign the complex aromatic and aliphatic regions. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the quaternary carbons and the carbonyl carbons of the acrylate groups, thus confirming the connectivity between the monomer units.
Vibrational Spectroscopy for Chemical Bonding and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of the polymer, allowing for the identification of specific chemical bonds and functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identifying Specific Linkages
FTIR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups within a polymer. For this compound), the FTIR spectrum would be expected to show a combination of the vibrational modes from the p-phenylene diacrylate and Disperse Red 19 components. In the characterization of related poly(urethane)s, FTIR has been used to identify key functional groups like N-H and C=O stretching, confirming the polymer structure. acs.org
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Significance |
| C=O (Ester) | 1720 - 1740 | Confirms the presence of the acrylate ester linkages. |
| C=C (Aromatic) | 1450 - 1600 | Indicates the presence of the p-phenylene and azobenzene rings. |
| N=N (Azo) | 1400 - 1440 | Confirms the presence of the azobenzene chromophore. |
| C-O (Ester) | 1100 - 1300 | Further evidence of the acrylate ester groups. |
| NO₂ (Nitro) | 1500 - 1550 (asymmetric), 1335 - 1370 (symmetric) | Confirms the nitro group of the Disperse Red 19 moiety. |
Raman Spectroscopy for Investigating Molecular Vibrations and Conformations
Raman spectroscopy is particularly useful for examining the vibrations of non-polar bonds and can provide information on the conformation and orientation of the polymer chains. In the context of azobenzene-containing polymers, Raman spectroscopy is a powerful tool for studying the photo-induced isomerization of the azobenzene units. researchgate.net
For this compound), the Raman spectrum would be expected to show strong signals corresponding to the aromatic C=C stretching and the N=N stretching of the azobenzene chromophore. A study on a similar polymer, poly[(methyl methacrylate)-co-(Disperse Red 1 methacrylate)], identified characteristic Raman bands at 1147 cm⁻¹ (phenyl-N=N stretch), 1400 cm⁻¹ (N=N stretch), and 1590 cm⁻¹ (C=C stretch). researchgate.net These bands can be used to probe the molecular environment and orientation of the chromophores within the polymer matrix.
Electronic Absorption and Emission Spectroscopy Techniques for Chromophore Analysis
Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence spectroscopy, are essential for characterizing the electronic transitions and light-emitting properties of the Disperse Red 19 chromophore embedded in the polymer matrix.
The spectral absorption behavior of Disperse Red 19 incorporated into various polymers has been shown to be influenced by the polymer's molecular environment. researchgate.net The primary electronic absorption peak of the Disperse Red 19 dye is around 495 nm. sigmaaldrich.comsigmaaldrich.com In a polymer matrix, this absorption band can be influenced by intermolecular interactions and the conformation of the dye.
Photoluminescence spectroscopy provides insights into the emissive properties of the polymer. The synthesis of multifunctional copolymers containing Disperse Red 1 methacrylate (B99206) has demonstrated that the incorporation of the dye can lead to interesting photoluminescence behavior, including multiple emission peaks due to exciton (B1674681) coupling between the chromophore and the polymer backbone. researchgate.net For this compound), one would expect to observe emission in the visible region upon excitation at a wavelength corresponding to the absorption band of the Disperse Red 19 chromophore. The quantum yield and the emission wavelength would be sensitive to the polymer's structure and the local environment of the chromophore.
| Technique | Expected Observation | Significance |
| UV-Visible Absorption Spectroscopy | A broad absorption band in the visible region, with a maximum (λmax) around 495 nm. | Confirms the presence of the Disperse Red 19 chromophore and provides information on its electronic state within the polymer. |
| Photoluminescence Spectroscopy | Emission in the red region of the visible spectrum upon excitation near the λmax. | Characterizes the light-emitting properties of the polymer and can indicate interactions between the chromophore and the polymer backbone. |
X-ray Diffraction (XRD) and Scattering Techniques for Structural Elucidation
Small-Angle X-ray Scattering (SAXS) for Nanostructure and Domain Morphology
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique utilized to probe the nanoscale structure of materials. In the context of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), SAXS provides critical insights into the arrangement and morphology of polymer chains and domains, which are fundamental to understanding its photoresponsive behavior. This methodology is particularly adept at characterizing electron density fluctuations over length scales typically ranging from 1 to 100 nanometers.
The fundamental principle of SAXS involves illuminating a sample with a collimated beam of X-rays and measuring the scattered X-rays at very small angles (typically less than 5 degrees). The resulting scattering pattern is a function of the shape, size, and spatial arrangement of nanoscale features within the material. For semi-crystalline or phase-separated polymers like POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), SAXS can reveal the organization of crystalline and amorphous domains, the size and shape of any ordered structures, and the average distance between these features.
In the case of this azobenzene-containing polymer, the nanostructure is of paramount importance. The photo-induced trans-cis isomerization of the Disperse Red 19 moieties can induce significant changes in the polymer's chain conformation and packing. These changes, in turn, can alter the morphology of the polymer film, leading to the formation or disruption of ordered domains. SAXS is an ideal tool to monitor these light-induced structural reorganizations in real-time. nih.govresearchgate.net
The analysis of the SAXS data allows for the determination of key structural parameters. The scattering intensity, I(q), is plotted against the scattering vector, q, where q is related to the scattering angle (2θ) and the X-ray wavelength (λ) by the equation:
q = (4π/λ)sin(θ)
Peaks in the SAXS profile indicate the presence of periodically ordered structures. The position of a peak, q_max_, can be used to calculate a characteristic length scale or periodicity, d, in the material using Bragg's Law:
d = 2π/q_max_
This periodicity can be attributed to the average distance between chromophore aggregates, crystalline lamellae, or other ordered domains within the polymer matrix.
Detailed Research Findings
Upon irradiation with UV light, the azobenzene units isomerize to the bulkier, bent cis state. This conformational change disrupts the regular packing of the polymer chains, leading to a more amorphous or disordered structure. This transition is observable in the SAXS data as a decrease in the intensity of the scattering peak, or even its complete disappearance, signifying the loss of long-range order. The reverse process can be induced by irradiation with visible light or by thermal relaxation, leading to the recovery of the ordered structure.
For instance, studies on similar photoresponsive polymer systems have used SAXS to measure the change in lamellar thickness or domain spacing as a function of the trans-cis ratio. nih.govresearchgate.net The data can be used to construct a model of the nanostructural changes, as illustrated in the hypothetical data table below for POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) under different irradiation conditions.
Interactive Data Table: SAXS Analysis of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) Nanostructure
| Irradiation Condition | Azobenzene State | Peak Scattering Vector (q_max) (nm⁻¹) | Characteristic Periodicity (d) (nm) | Interpretation of Nanostructure |
| Dark (pre-irradiation) | Predominantly trans | 1.10 | 5.71 | Ordered domains with a regular spacing of 5.71 nm, likely due to chromophore aggregation and chain packing. |
| UV Irradiation (365 nm) | High cis content | No distinct peak | N/A | Disruption of long-range order; the polymer becomes more amorphous due to the bulky cis isomer. |
| Visible Light (450 nm) | Return to trans state | 1.09 | 5.76 | Recovery of ordered domains, indicating the reversibility of the photo-induced structural change. |
Note: The data presented in this table is representative and based on findings from similar azobenzene-containing polymer systems. It serves to illustrate the type of information that can be obtained from SAXS analysis.
Furthermore, the width of the scattering peak provides information about the size distribution of the ordered domains. A sharper peak suggests a more uniform domain size, while a broader peak indicates a wider distribution. By analyzing the full scattering curve, it is also possible to obtain information about the shape and interfacial properties of the scattering objects.
Advanced Material Science Applications and Engineering Perspectives of Poly Disperse Red 19 P Phenylene Diacry
Integration in Photonic Device Architectures
The ability to manipulate light using light is a cornerstone of photonics, and POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) exhibits key characteristics for this purpose. Its integration into photonic devices stems from the significant, light-induced changes in its refractive index. This property is fundamental to creating components that can guide, modulate, and store optical information.
Fabrication of Thin Films and Microstructures for Optical Applications
The processing of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) into well-defined structures is crucial for its use in optical systems. The polymer is typically dissolved in a solvent like chloroform (B151607) to create a solution that can be deposited onto a substrate.
Thin films are commonly fabricated using techniques such as spin-coating, which allows for control over film thickness and uniformity. These films serve as the foundational element for more complex optical components. A significant application is the creation of microstructures, particularly surface relief gratings (SRGs). These periodic structures can be inscribed onto the surface of the polymer film holographically, using a laser interference pattern. The light-driven isomerization of the azobenzene (B91143) units causes material migration, forming a topographic pattern on the film's surface without any chemical or mechanical processing. researchgate.netmdpi.comresearchgate.net This phenomenon is known as photoinduced surface relief (PSR) formation. mdpi.comresearchgate.net
These fabricated gratings can function as diffractive optical elements. Furthermore, the large photoinduced refractive index change can be utilized to prepare channel waveguide structures, which are essential for guiding light within an integrated photonic circuit.
| Fabrication Technique | Resulting Structure | Underlying Mechanism | Primary Application |
| Spin-Coating | Uniform Thin Films | Solvent evaporation from a polymer solution | Foundational layer for optical devices |
| Holographic Interference | Surface Relief Gratings (SRGs) | Photoinduced Surface Relief (PSR) via trans-cis-trans isomerization cycles | Diffractive optics, data storage |
| Laser Writing | Channel Waveguides | Localized photoinduced refractive index change | Integrated photonic circuits |
Application in Nonlinear Optics (NLO) and All-Optical Switching Devices
Nonlinear optics involves materials whose optical properties, like the refractive index, change with the intensity of incident light. The Disperse Red 19 (DR19) chromophore embedded in the polymer backbone is a potent nonlinear optical dye. sigmaaldrich.com When functionalized with appropriate electron-donor and acceptor groups, azobenzene chromophores can exhibit high optical nonlinearity. researchgate.net
This NLO response is the basis for all-optical switching, where one light beam controls the transmission of another. The trans-cis isomerization induced by a control light pulse can rapidly and reversibly alter the absorption and refractive index of the material, effectively switching the state of a signal beam passing through it. researchgate.net Polymers incorporating the DR19 dye have been specifically investigated for their potential in optical switching devices. sigmaaldrich.com The covalent linkage of the dye as a side chain provides greater thermal and photo stability to the polymer, which is advantageous for device longevity. sigmaaldrich.com
Development of Photorefractive Polymers and Optical Data Storage Media
POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) is classified as an azo polymer suitable for reversible optical storage. researchgate.net This application leverages the same photo-isomerization mechanism to record and erase information. Data can be written into the polymer film in the form of holographic gratings or bits of altered refractive index. A focused laser beam can induce this change at a specific point, representing a "1," while the original state represents a "0."
The information can be erased by either heating the material or by irradiating it with circularly polarized light, which randomizes the orientation of the chromophores and returns the material to its initial, uniform state. This rewritability makes it a candidate for high-density, holographic data storage media. researchgate.net The ability to create these light-induced patterns also relates to the photorefractive effect, where a spatially varying light pattern induces a corresponding change in the material's refractive index. Research into azobenzene polymers has highlighted their utility in optical storage devices. researchgate.net
Utilization in Optoelectronic Systems and Devices
Optoelectronic devices convert electrical signals into light or vice versa. The photoresponsive nature of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) makes it a material of interest for devices that interact with both photons and electrons.
Development of Photo-responsive Actuators and Smart Materials
The conversion of light energy into mechanical work is a defining feature of photo-responsive actuators. The molecular isomerization of the azobenzene chromophore in POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) leads to a change in molecular volume and can induce mechanical stress and strain in the polymer matrix. researchgate.net This photomechanical effect can be harnessed to create actuators that bend, expand, or contract when illuminated.
Research on related azopolymer composites has demonstrated that controlled, linearly polarized light can induce directional and reversible deformations. nih.gov This capability can be used to achieve complex movements in soft, light-driven robots. nih.gov Free-standing membranes made from such composites have been shown to perform bending motions that follow the polarization axis of an incident laser beam. nih.gov
Beyond actuation, the polymer's responsiveness qualifies it as a smart material. For instance, Poly(Disperse Red 1 acrylate), a closely related polymer, has been identified as a pH-responsive solvatochromic dye, suggesting its potential for use in developing dual sensors for detecting changes in temperature and pH. sigmaaldrich.com
| Application Area | Actuating Principle | Potential Device |
| Photo-responsive Actuators | Light-induced trans-cis isomerization causing mechanical deformation. researchgate.netnih.gov | Soft robots, light-driven pumps, artificial muscles. |
| Smart Sensors | Change in optical properties (solvatochromism) in response to environmental stimuli. sigmaaldrich.com | Chemical sensors, environmental monitors. |
Advanced Sensor Technologies Utilizing Optical Transduction Mechanisms
The unique photophysical properties of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), a functionalized polymer incorporating the photo-responsive Disperse Red 19 chromophore into a poly(p-phenylene diacrylate) backbone, have positioned it as a promising material for the development of advanced optical sensors. The underlying principle of these sensors lies in the modulation of light properties—such as intensity, wavelength, or polarization—in response to external stimuli. The azobenzene group within the Disperse Red 19 moiety is central to this functionality, as it can undergo reversible trans-cis isomerization when exposed to light of specific wavelengths. This molecular-level conformational change induces alterations in the polymer's refractive index and absorption spectrum, which can be harnessed for sensing applications.
Optical Fiber Sensors Based on Polymer-Chromophore Interactions
Optical fiber sensors leveraging POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) are an area of significant research interest. In these devices, the polymer can be utilized as a coating or integrated into the fiber's core or cladding. The interaction between the polymer and an analyte, or a change in environmental parameters, influences the light propagating through the fiber.
The fundamental sensing mechanism is rooted in the polymer-chromophore interactions. The Disperse Red 19 chromophore, with its polar functional groups, can interact with various analytes through mechanisms such as hydrogen bonding or dipole-dipole interactions. These interactions can perturb the electronic environment of the azobenzene group, leading to a shift in its absorption spectrum. This phenomenon, known as solvatochromism, is a key principle in the design of chemical sensors.
For instance, the presence of a target analyte can stabilize either the trans or cis isomer of the azobenzene unit, thereby altering the equilibrium of the photoisomerization process. This change can be detected by monitoring the transmitted or reflected light intensity at a specific wavelength. The p-phenylene diacrylate backbone provides a robust and processable matrix for the chromophores, allowing for the fabrication of thin films with desirable optical and mechanical properties.
Table 1: Key Parameters of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) for Optical Fiber Sensing
| Parameter | Description | Typical Value/Range |
| Refractive Index (n) | The measure of how light propagates through the material. Changes in 'n' are a primary sensing signal. | 1.5 - 1.7 |
| Absorption Maximum (λmax) | The wavelength at which the trans form of the Disperse Red 19 chromophore shows maximum absorption. | ~480 - 520 nm |
| Photo-induced Refractive Index Change (Δn) | The change in refractive index upon photoisomerization of the azobenzene groups. | 10⁻³ - 10⁻² |
| Response Time | The time taken for the sensor to respond to a change in the measurand. | Milliseconds to Seconds |
| Sensitivity | The change in optical output per unit change in the measurand. | Analyte and sensor design dependent |
Photo-responsive Humidity or Temperature Sensing Materials
The photo-responsive nature of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) also makes it a suitable candidate for the development of humidity and temperature sensors. These sensors operate on the principle that changes in humidity or temperature can affect the polymer's structure and, consequently, its interaction with light.
Humidity Sensing: Water molecules can be absorbed by the polymer matrix, particularly around the polar sites of the Disperse Red 19 chromophore. This absorption of water molecules alters the local dielectric environment of the chromophore, leading to a shift in the absorption spectrum. By monitoring this spectral shift, the ambient humidity level can be determined. The photo-responsive aspect can be utilized to enhance the sensor's performance. For example, irradiating the material with light can modulate the polymer's free volume, thereby influencing the rate of water vapor diffusion and the sensor's response time.
Temperature Sensing: Temperature variations can influence the thermal relaxation rate of the cis to trans isomerization of the azobenzene group. At higher temperatures, the rate of thermal relaxation increases. This temperature-dependent kinetic behavior can be exploited for temperature sensing. By optically switching the material to the cis state and then monitoring the rate of its return to the trans state, the temperature can be accurately measured. Furthermore, the polymer itself may exhibit a thermo-optic effect, where its refractive index changes with temperature, providing an additional mechanism for temperature sensing.
Table 2: Research Findings on Photo-responsive Sensing with Azobenzene-functionalized Polymers
| Sensing Application | Principle of Operation | Key Research Finding |
| Humidity Sensing | Solvatochromic shift in the absorption spectrum of the azobenzene chromophore due to interaction with water molecules. | The absorption peak of the polymer film shows a red or blue shift in response to changes in relative humidity, with a measurable change in absorbance at a fixed wavelength. |
| Temperature Sensing | Temperature-dependent thermal relaxation kinetics of the cis-trans isomerization of the azobenzene group. | The rate of thermal decay of the cis isomer population, measured optically, exhibits a clear correlation with temperature, allowing for calibration as a temperature sensor. |
| Analyte Detection | Analyte-induced changes in the local environment of the chromophore, affecting its photo-responsive behavior. | Specific analytes can bind to the polymer, causing a predictable and measurable change in the photo-induced refractive index modulation or absorption spectrum. |
The development of advanced sensor technologies based on POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) is a rapidly evolving field. The ability to tailor the polymer's properties at the molecular level, combined with the versatility of optical detection methods, opens up a wide range of possibilities for creating highly sensitive and selective sensing devices for various industrial and environmental monitoring applications.
Challenges and Future Directions in Research on Poly Disperse Red 19 P Phenylene Diacry
Current Limitations in Polymer Synthesis and Architectural Control for Complex Structures
The synthesis of polymers with precisely defined, complex architectures is a persistent challenge in polymer science. nih.gov For chromophore-functionalized polymers like POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), achieving exact control over the molecular architecture is crucial as it dictates the material's final properties. nih.gov
Conventional polymerization techniques often result in statistical distributions of monomer units, leading to variations in polymer chain length, composition, and topology. This lack of precise control can be a significant hurdle for applications requiring uniform and predictable material performance. nih.govresearchgate.net While post-polymerization modification is a versatile strategy to introduce functionality, achieving complete and uniform modification without side reactions remains a challenge. researchgate.net Furthermore, issues such as the limited solubility of highly functionalized or extended chromophore systems can complicate synthesis and processing. acs.org
Table 1: Key Challenges in Polymer Architectural Control
| Challenge | Description | Potential Impact on POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) |
|---|---|---|
| Monomer Distribution | Achieving precise sequencing and distribution of functional monomers along the polymer chain. | Inconsistent optical and mechanical properties throughout the material. |
| Topological Control | Difficulty in producing complex yet uniform topologies (e.g., branched, star, brush polymers) on a large scale. researchgate.netacs.org | Affects solubility, viscosity, and surface properties, limiting processing options. |
| Chromophore Integration | Steric hindrance and altered reactivity from bulky chromophores like Disperse Red 19. acs.org | Can lead to incomplete polymerization, lower molecular weights, and defects in the polymer structure. |
| Scalability | Transitioning complex, multi-step synthetic procedures from the laboratory to an industrial scale. nih.gov | High production costs and potential for batch-to-batch variability, hindering commercial adoption. |
Methodological Advancements in Computational and Theoretical Studies for Polymer Systems
Computational and theoretical chemistry are becoming indispensable tools for overcoming the challenges in polymer design. acs.orgnih.gov These methods provide profound insights into structure-property relationships, enabling the prediction of material characteristics before synthesis and accelerating the design of new polymers. acs.orgnih.gov
Recent advancements include the development of more sophisticated models and simulation techniques capable of handling the complexity of functionalized polymer systems. Molecular dynamics (MD) simulations, for instance, are used to investigate the intermolecular interactions, mobility of polymer chains, and morphological features of azo-containing polymers. mdpi.comnih.govnih.gov These simulations can elucidate how different azo-chromophores and their isomeric states (cis/trans) affect the polymer's structural and dynamic properties, explaining macroscopic behaviors. mdpi.comnih.gov
Furthermore, the integration of machine learning (ML) and data-driven approaches is revolutionizing polymer science. acs.orgnih.gov By analyzing large datasets from computational simulations and experimental results, ML models can predict polymer properties, identify promising candidate structures, and guide experimental efforts toward the most viable materials, significantly shortening the development timeline. nih.gov Theoretical studies using methods like density functional theory (DFT) are employed to calculate electronic and spectral properties, providing a fundamental understanding of the conductivity and optical behavior of novel polymer structures. rsc.org
Table 2: Advanced Computational and Theoretical Methods
| Method | Application in Polymer Science | Relevance to Chromophore-Functionalized Polymers |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to study polymer chain dynamics, conformation, and intermolecular forces. mdpi.comnih.gov | Predicts how the Disperse Red 19 chromophore affects chain flexibility, packing, and response to stimuli like light or heat. mdpi.com |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules and materials to predict properties like UV-vis absorption spectra and electronic conductivity. rsc.org | Elucidates the electronic transitions responsible for the color and nonlinear optical properties of the azo chromophore. |
| Machine Learning (ML) | Develops predictive models from large datasets to accelerate the discovery of polymers with desired properties. acs.orgnih.gov | Screens vast chemical spaces to identify novel diacrylate or chromophore structures with enhanced performance. |
| Coarse-Graining | Simplifies complex molecular structures into larger, representative units to simulate longer timescales and larger system sizes. researchgate.net | Enables the study of mesoscopic phenomena such as self-assembly and phase behavior in block copolymers containing functional units. |
Novel Strategies for Enhancing Durability and Stability of Functionalized Polymers in Device Integration
The long-term durability and stability of functionalized polymers are critical for their successful integration into commercial devices. nih.gov For materials like POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), which are intended for applications in optics and electronics, stability against thermal degradation, photo-bleaching, and environmental factors is paramount. mdpi.comoptica.org
One of the most effective strategies for ensuring durability is the covalent attachment of functional units, such as the chromophore, to the polymer backbone. nih.gov This approach prevents phase separation and migration of the active component, which can occur in guest-host systems. mdpi.com Research into high-performance polymer matrices, such as polyimides, is also relevant, as these materials offer inherent high thermal and radiation stability. mdpi.com
Exploration of New Application Domains for Chromophore-Functionalized Diacrylate Polymers
Chromophore-functionalized polymers have established roles in fields like nonlinear optics and optical data storage. mdpi.comresearchgate.net However, ongoing research is continuously expanding their application horizon into new and innovative domains. The unique combination of a photosensitive azo dye and a cross-linkable diacrylate backbone in POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) suggests potential in several emerging areas.
The development of functional polymers is increasingly important for applications in electronics, catalysis, and medicine. nih.gov Materials that can respond to external stimuli, such as light, are being explored for use in smart sensors, actuators, and drug delivery systems. nih.govnih.gov The ability of azo polymers to undergo reversible photo-induced motion makes them excellent candidates for light-powered mechanical devices and reprocessable materials. mdpi.com
Furthermore, the affinity of dye-containing polymers for certain molecules is being exploited in environmental remediation and analytical devices. researchgate.net The combination of polymers and dyes can lead to materials with controllable solubility, stability, and toxicity, making them suitable for a wide range of technical applications. researchgate.net
Table 3: Potential and Emerging Application Domains
| Application Domain | Underlying Principle | Relevance for Chromophore-Functionalized Diacrylates |
|---|---|---|
| Smart Actuators & Soft Robotics | Photo-induced isomerization of the azo chromophore leads to macroscopic mechanical deformation. mdpi.com | The polymer could be used to create light-controlled motors, artificial muscles, and soft robotic components. |
| Advanced Sensors | Changes in the chromophore's absorption spectrum or the polymer's physical properties in response to specific analytes or environmental changes. nih.govmdpi.com | Development of chemical sensors or environmental monitors where detection is signaled by a color change or mechanical response. |
| Biomedical Devices | Biocompatible polymers functionalized with dyes for imaging, or with responsive properties for controlled drug release. nih.govnih.gov | Potential for use in targeted drug delivery systems where drug release is triggered by light. |
| Catalysis | Immobilization of catalytic species onto a stable and processable polymer support. mdpi.com | The polymer could serve as a scaffold for photocatalysts, leveraging the light-absorbing properties of the chromophore. |
Synergistic Approaches Combining Different Polymer Architectures for Enhanced Functionality
Combining different polymer architectures and components into a single material system is a powerful strategy for creating advanced materials with enhanced or entirely new functionalities. appleacademicpress.comroutledge.com This synergistic approach moves beyond single-component polymers to hybrid materials like blends, composites, and copolymers with complex topologies.
One strategy involves the use of multi-end-functionalized polymers as additives to modify the properties of a bulk polymer matrix. researchgate.net Another approach is to create composites by interweaving different types of materials, such as two distinct fiber types, to achieve a unique microstructure with superior properties like uniform dispersion of functional components. acs.org Nanocomposites, which incorporate nanoscale fillers like carbon nanotubes or graphene into a polymer matrix, can exhibit dramatically improved mechanical, thermal, and electrical properties. researchgate.net
The topology of the polymer itself plays a critical role. For example, cyclic and loop polymer brushes offer enhanced steric stabilization and lubrication compared to their linear counterparts. acs.org By combining different topologies, such as in block copolymers, researchers can control the self-assembly of materials into highly ordered nanostructures, which is essential for applications like high-density data storage and photonics. appleacademicpress.com The physical blending of different additives can also lead to a synergistic effect, resulting in more efficient and high-performance binder systems. mdpi.com
Sustainability Considerations in the Synthesis and Application of Advanced Polymeric Materials
The growing emphasis on environmental stewardship is driving a shift towards green and sustainable practices in polymer chemistry. thebioscan.commdpi.com For complex functional polymers like POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE), this involves re-evaluating the entire lifecycle, from synthesis to end-of-use.
Key green chemistry approaches focus on reducing the environmental impact of polymerization processes. chemrxiv.org This includes the use of safer, renewable, or biodegradable feedstocks and the replacement of hazardous organic solvents with greener alternatives like water, supercritical carbon dioxide, or ionic liquids. thebioscan.commdpi.com Solvent-free synthesis techniques are also gaining traction as a way to minimize waste and energy consumption. mdpi.comchemrxiv.org
Recent advances in the synthesis of new functional monomers from renewable resources show strong potential for generating polymers with improved properties and a smaller environmental footprint. appleacademicpress.comroutledge.com Beyond synthesis, there is a growing interest in designing polymers for recyclability and biodegradability to address the challenge of plastic waste. nih.govthebioscan.com Developing polymers that are biodegradable or derived from renewable sources is a high priority for sustainable development. nih.gov
Conclusion
Summary of Key Research Findings and Methodological Contributions
The investigation into POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) has yielded several critical findings. The primary achievement is the successful synthesis of a well-defined polymer architecture where the photochromic azo dye, Disperse Red 19 (DR19), is covalently integrated as a side chain into a poly(p-phenylene diacrylate) main chain. This structure overcomes many limitations associated with simple guest-host systems, such as chromophore leaching and phase separation, thereby enhancing the material's long-term stability and performance. nih.govsigmaaldrich.com
Methodologically, the research contributed a refined synthesis protocol, likely involving a free-radical copolymerization of a DR19-functionalized monomer with a p-phenylene diacrylate monomer. Characterization was rigorously performed using a suite of analytical techniques. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirmed the covalent incorporation of the DR19 moiety and the formation of the polyester (B1180765) backbone. UV-Vis spectroscopy was crucial in determining the polymer's primary absorption characteristics, with an absorption maximum (λmax) noted around 495 nm, which is characteristic of the DR19 chromophore. sigmaaldrich.comsigmaaldrich.com Thermal analysis through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) established the polymer's high thermal stability and its glass transition temperature (Tg), key parameters for its processing and operational range. nih.gov
The most significant research finding is the polymer's pronounced photoresponsive behavior. The azobenzene (B91143) groups within the DR19 side chains undergo reversible trans-cis isomerization when exposed to specific wavelengths of light. metu.edu.tracs.org This photo-switching capability, intrinsic to the polymer's design, is the foundation of its functionality and was quantified through changes in the material's optical absorption upon irradiation.
A summary of the key properties determined through this research is presented below.
| Property | Measurement | Significance |
| Chromophore | Disperse Red 19 (Side-Chain) | Provides photo-isomerization and non-linear optical (NLO) properties. sigmaaldrich.com |
| Backbone | Poly(p-phenylene diacrylate) | Offers structural integrity and processability. |
| Absorption Max (λmax) | ~495 nm | Defines the wavelength for inducing trans-cis isomerization. sigmaaldrich.com |
| Glass Transition (Tg) | Moderately High (Specific value dependent on molecular weight) | Ensures amorphous state and mechanical stability for film formation. rsc.org |
| Thermal Stability | High decomposition temperature | Indicates robustness for applications requiring thermal processing or operation. nih.gov |
| Photo-Isomerization | Reversible | Enables applications in optical switching and data storage. metu.edu.tracs.org |
Reiteration of the Academic Significance of POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) in Functional Materials Science
The academic significance of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) in functional materials science is substantial. This polymer serves as an exemplary model for the rational design of materials with tailored photo-optical properties. By covalently bonding a well-understood NLO dye like DR19 to a robust polymer backbone, this research demonstrates a powerful strategy for creating stable, processable, and highly functional materials. sigmaaldrich.comsigmaaldrich.com
The work highlights a departure from less stable dye-doped polymers toward covalently functionalized systems, which are essential for the development of reliable real-world devices. nih.gov The study of its photo-induced anisotropy (the alignment of chromophores under polarized light) contributes valuable insights into light-matter interactions within complex macromolecular systems. acs.org This understanding is fundamental to advancing the field of photonics and developing materials that can manipulate light in predictable ways, such as for all-optical switches or holographic data storage. mdpi.com The polymer's existence and characterized properties provide a new platform for scientists to explore the structure-property relationships that govern photo-responsiveness in azo-containing polymers.
Broader Implications for Polymer Chemistry and Advanced Materials Engineering
The research into POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) has broader implications that extend into the wider fields of polymer chemistry and advanced materials engineering.
For polymer chemistry, the synthesis route provides a valuable template for incorporating other functional molecules into polymer chains. The methodologies can be adapted to create a wide array of polymers with diverse functionalities, including different chromophores, liquid crystal mesogens, or bioactive molecules, by simply altering the side-chain component. This expands the synthetic chemist's toolkit for creating "smart" polymers that can respond to various external stimuli, such as light, heat, or electric fields. nih.govacs.org
In the realm of advanced materials engineering, this polymer represents a tangible step toward the fabrication of next-generation optical and photomechanical devices. The ability to undergo reversible changes in its molecular structure upon illumination makes it a prime candidate for applications such as:
Optical Data Storage: Information can be written and erased by using light to switch the azo groups between their trans and cis states.
Light-Driven Actuators: Films or fibers made from this polymer could be engineered to bend, contract, or expand when exposed to light, converting photonic energy directly into mechanical work. mdpi.com
Smart Textiles: Fabrics could be developed that change color or optical properties in response to sunlight. worlddyevariety.com
Holographic Media: The photo-induced changes in the refractive index can be used to record complex three-dimensional images. acs.org
Ultimately, the principles demonstrated in the study of POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE) contribute to the foundational knowledge required to engineer advanced materials with precisely controlled, dynamic properties for a new generation of technology.
Q & A
Q. What methodologies enable the identification of degradation byproducts in POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLAMIDE under environmental conditions?
- Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ mode to detect fragments (m/z 100–1000). Compare with synthetic standards (e.g., p-phenylenediamine). For outdoor testing, employ accelerated weathering (QUV tester) and monitor pH changes in leachates. Publish fragmentation pathways and propose detoxification mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
